Tubulin Polymerization Inhibition: Two-Fold Superiority Over the Gold-Standard Colchicine
Compound 5a (5-chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole) was evaluated alongside the reference standard colchicine in a cell-free β-tubulin polymerization assay. 5a exhibited an IC₅₀ of 1.18 μM, representing a statistically significant two-fold improvement in potency compared with colchicine's IC₅₀ of 2.37 μM [1]. The data place 5a as the most potent tubulin polymerization inhibitor in the synthesized series; the corresponding data for structurally related comparators within the series (e.g., 5d, 5f) were not reported in this assay, implying their polymerization inhibition activity was insufficient to warrant further evaluation [1].
| Evidence Dimension | Inhibition of β-tubulin polymerization (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.18 μM |
| Comparator Or Baseline | Colchicine: IC₅₀ = 2.37 μM |
| Quantified Difference | 2-fold lower IC₅₀ (higher potency) |
| Conditions | Cell-free β-tubulin polymerization assay; reference standard colchicine [1] |
Why This Matters
For procurement decisions targeting tubulin-focused screening cascades, this direct head-to-head assay demonstrates that the target compound outperforms the established reference compound colchicine, reducing the likelihood of purchasing an analog with sub-threshold polymerization inhibition.
- [1] Diab, R. T., Abdel-Sami, Z. K., Abdel-Aal, E. H., Al-Karmalawy, A. A., and Abo-Dya, N. E. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. New J. Chem. 2021, 45, 21657–21669. DOI: 10.1039/D1NJ02885E. View Source
